molecular formula C9H14N2O B1519041 4-(Tert-butoxy)pyridin-3-amine CAS No. 1039893-67-8

4-(Tert-butoxy)pyridin-3-amine

Cat. No. B1519041
CAS RN: 1039893-67-8
M. Wt: 166.22 g/mol
InChI Key: CWLBFWIFRGLFKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(Tert-butoxy)pyridin-3-amine is C9H14N2O. Its InChI code is 1S/C9H14N2O/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Tert-butoxy)pyridin-3-amine are not well documented, it’s known that pinacol boronic esters, which are similar compounds, can undergo protodeboronation in a radical approach .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-(Tert-butoxy)pyridin-3-amine is a versatile building block in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry. Its pyridine moiety can act as a ligand in metal-catalyzed reactions, while the tert-butoxy group can serve as a protective group for amines, which can be deprotected under mild acidic conditions .

Material Science

In material science, this compound finds use in the development of novel materials with specific electronic properties. It can be incorporated into polymers or small molecules that form part of organic electronic devices, such as organic light-emitting diodes (OLEDs) or solar cells .

Peptide Synthesis

The tert-butoxy group is commonly used in the protection of amines during peptide synthesis. 4-(Tert-butoxy)pyridin-3-amine could potentially be used in the synthesis of peptides where the pyridine moiety might later be used for further functionalization or as a handle for purification .

Environmental Studies

While direct applications in environmental studies are not well-documented, compounds like 4-(Tert-butoxy)pyridin-3-amine could be used as intermediates in the synthesis of more complex molecules that have environmental applications, such as sensors for pollutants or materials for water purification .

Biochemistry Research

In biochemistry, the pyridine ring can mimic the structure of nucleotides, making it useful in the study of DNA or RNA interactions. The compound could be used to create analogs that bind to nucleic acids or proteins, aiding in the understanding of biochemical pathways .

Industrial Applications

Though specific industrial uses are not detailed, the chemical properties of 4-(Tert-butoxy)pyridin-3-amine suggest it could be used in the synthesis of dyes, pigments, or other industrial chemicals where the pyridine ring imparts specific chemical properties to the final product .

Safety and Hazards

4-(Tert-butoxy)pyridin-3-amine is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLBFWIFRGLFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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